molecular formula C16H30O2 B14388183 Methyl 2-hexyl-2-methyloct-3-enoate CAS No. 88016-22-2

Methyl 2-hexyl-2-methyloct-3-enoate

Cat. No.: B14388183
CAS No.: 88016-22-2
M. Wt: 254.41 g/mol
InChI Key: NTNHSMFQWADUFQ-UHFFFAOYSA-N
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Description

Methyl 2-hexyl-2-methyloct-3-enoate is a synthetic ester compound of interest in organic chemistry and fragrance research. Characterized by a long, branched hydrocarbon chain incorporating an unsaturation, its structure suggests potential utility as an intermediate in organic synthesis and in the development of novel flavor and fragrance agents. Similar ester compounds with branched chains are known to exhibit fruity, tropical, and waxy odor profiles, making them valuable in the study of structure-odor relationships and the formulation of complex aromatic compositions . As a substrate in chemical synthesis, researchers can exploit its structure, particularly the reactive double bond and ester group, for various transformations such as hydrogenation, hydroformylation, or cross-coupling reactions to create a library of derivative molecules for further testing and analysis. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety standards and regulations.

Properties

CAS No.

88016-22-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

methyl 2-hexyl-2-methyloct-3-enoate

InChI

InChI=1S/C16H30O2/c1-5-7-9-11-13-16(3,15(17)18-4)14-12-10-8-6-2/h11,13H,5-10,12,14H2,1-4H3

InChI Key

NTNHSMFQWADUFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C=CCCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Esterification of Carboxylic Acid Precursors

The most straightforward route involves reacting 2-hexyl-2-methyloct-3-enoic acid with methanol under acidic catalysis. This method, however, faces limitations due to the steric bulk of the tertiary carbon at C2, which slows protonation and nucleophilic attack.

Typical Conditions :

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
  • Solvent : Toluene or dichloromethane.
  • Temperature : Reflux (110–120°C).
  • Yield : ~40–50% (estimated for analogous esters).

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, enabling methanol to act as a nucleophile. The reaction equilibrium is driven by removing water via Dean-Stark trap or molecular sieves.

Limitations :

  • Low yields due to steric hindrance.
  • Potential decomposition of the acid precursor under prolonged heating.

Transesterification of Activated Esters

Transesterification avoids handling free carboxylic acids by using more reactive intermediates like acid chlorides or anhydrides. For example, treating 2-hexyl-2-methyloct-3-enoyl chloride with methanol in the presence of a base (e.g., triethylamine) can improve yields.

Advantages :

  • Faster reaction kinetics.
  • Higher purity by avoiding acidic conditions that may promote olefin isomerization.

Challenges :

  • Sensitivity of acid chlorides to moisture.
  • Requires stringent anhydrous conditions.

Olefin Formation Methodologies

Wittig Reaction for Double Bond Installation

The Wittig reaction offers precise control over double bond position. A phosphorus ylide generated from hexyltriphenylphosphonium bromide reacts with methyl 2-methyl-3-oxooctanoate to form the desired enoate.

Reaction Scheme :
$$ \text{R}3\text{P=CHR'} + \text{R''COOR'''} \rightarrow \text{R''CH=CHR'} + \text{R}3\text{PO} $$

Optimization Notes :

  • Ylide Stability : Bulky ylides (e.g., hexyl) require strong bases like NaHMDS.
  • Solvent : DMF or THF enhances ylide reactivity.

Dehydrohalogenation of Haloesters

Dehydrohalogenation of methyl 2-hexyl-2-methyl-3-bromooctanoate using a base (e.g., DBU) eliminates HBr, forming the double bond.

Conditions :

  • Base : 1,8-Diazabicycloundec-7-ene (DBU).
  • Temperature : 80–100°C.
  • Selectivity : Favors trans-olefin formation due to steric effects.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Challenges of Key Methods

Method Yield (%) Key Advantages Limitations
Direct Esterification 40–50 Simplicity, low cost Low yield, steric hindrance
Transesterification 60–70 Faster kinetics, higher purity Moisture-sensitive reagents
Grignard Addition 55–65 Precise alkylation Multi-step, byproduct formation
Wittig Reaction 50–60 Stereochemical control Phosphorus waste, costly reagents
Dehydrohalogenation 45–55 Direct olefin formation Requires halogenated precursors

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tertiary carbon at C2 impedes nucleophilic attack during esterification. Strategies include:

  • Microwave Assistance : Enhances reaction rates via rapid heating.
  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) tolerate bulky substrates.

Double Bond Isomerization

The enoate’s E/Z ratio affects physicochemical properties. Techniques to control geometry:

  • Thermodynamic Control : Prolonged heating favors trans isomers.
  • Catalytic Hydrogenation : Partial hydrogenation adjusts isomer ratios.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyl-2-methyloct-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can convert the ester into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

Methyl 2-hexyl-2-methyloct-3-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of methyl 2-hexyl-2-methyloct-3-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-hexyl-2-methyloct-3-enoate with key analogs identified in the evidence:

Compound Structure Molecular Formula Functional Groups Key Analytical Data Source/Application
This compound Branched C15 ester with C2 hexyl/methyl substituents and C3 double bond C16H30O2 (inferred) Ester, trisubstituted alkene GC retention: High (due to branching) Synthetic/Unspecified natural source
Sandaracopimaric acid methyl ester (4) Diterpenoid pimarane-type skeleton with carboxylate methyl ester C21H32O2 Ester, bicyclic diterpene GC-MS: Distinct fragmentation patterns Austrocedrus chilensis resin
E/Z-Communic acid methyl ester (8,9) Labdane diterpenoid with conjugated diene and ester group C21H32O2 Ester, conjugated diene GC-MS: Differentiated by E/Z geometry Austrocedrus chilensis resin
Methyl palmitate Straight-chain C16 saturated fatty acid methyl ester C17H34O2 Ester, saturated alkyl chain HPLC: Elutes earlier than branched analogs Plant extracts (e.g., LM extract)
Methyl octanoate Straight-chain C8 saturated fatty acid methyl ester C9H18O2 Ester, short-chain saturated FTIR: Strong C=O and C-O stretches Endogenous compounds (e.g., acetone studies)

Key Differences and Implications

  • Branching vs. Linearity: this compound’s branching increases steric hindrance and reduces volatility compared to linear esters like methyl palmitate, leading to higher GC retention times .
  • Unsaturation : The C3 double bond in the target compound contrasts with conjugated dienes in communic acid esters, affecting UV/Vis absorption and reactivity in hydrogenation or oxidation .
  • Biological Origin: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are resin-derived, whereas fatty acid esters (e.g., methyl palmitate) are common in plant lipids, suggesting divergent biosynthetic pathways .

Spectroscopic Differentiation

  • NMR: The trisubstituted alkene in this compound would show distinct ¹H NMR coupling patterns (δ 5.2–5.5 ppm) compared to conjugated dienes in communic acid esters (δ 5.8–6.2 ppm) .
  • GC-MS: Branched esters elute later than linear analogs due to reduced volatility, as seen in resin diterpenoid esters .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-hexyl-2-methyloct-3-enoate, considering steric hindrance from branched substituents?

  • Methodological Answer : The synthesis of branched esters like this compound requires careful selection of precursors and catalysts. A two-step approach is often effective:

Esterification : Use a methyl donor (e.g., methanol with acid catalysis) and a pre-synthesized α,β-unsaturated carboxylic acid intermediate.

Alkylation : Introduce the hexyl and methyl groups via nucleophilic substitution, employing sterically tolerant bases like LDA (Lithium Diisopropylamide) to minimize side reactions.
Reagents such as methoxy-containing intermediates (e.g., methoxyphenylacetic acid derivatives) may serve as analogs for optimizing reaction conditions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify branching patterns (e.g., methyl and hexyl groups) and the α,β-unsaturated ester moiety. DEPT-135 helps distinguish CH3_3/CH2_2/CH groups.
  • IR : Confirm the ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and alkene (C=C stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C16_{16}H28_{28}O2_2).
    Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic disorder or incorrect hydrogen placement. Use:
  • SHELXL Refinement : Iteratively refine X-ray data with restraints on bond lengths/angles. The "ISOR" and "DELU" commands in SHELXL mitigate thermal motion artifacts .
  • Hydrogen Bonding Analysis : Apply graph-set theory to validate intermolecular interactions (e.g., C–H···O bonds) using programs like Mercury .
  • Validation Tools : The checkCIF platform (IUCr) identifies outliers in geometry and displacement parameters .

Q. What experimental strategies are suitable for probing the stereoelectronic effects of the α,β-unsaturated ester group in nucleophilic additions?

  • Methodological Answer : The conjugated system in the α,β-unsaturated ester directs nucleophilic attack. Investigate via:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Solvent Polarity Studies : Monitor regioselectivity in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.
  • X-ray Crystallography : Resolve transition-state analogs (e.g., Michael adducts) using SHELXTL for structure solution and ORTEP-3 for visualization .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

  • Methodological Answer : Analyze crystal packing using:
  • Graph-Set Notation : Classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) to identify supramolecular synthons.
  • Hirshfeld Surfaces : Quantify intermolecular contacts (C–H···O, van der Waals) with CrystalExplorer.
  • Thermal Analysis : Correlate DSC/TGA data with packing efficiency to assess stability .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the conformation of the hexyl substituent?

  • Methodological Answer : Conformational flexibility in solution (NMR) vs. rigid crystal structures (X-ray) can cause apparent contradictions. Strategies include:
  • Variable-Temperature NMR : Detect rotational barriers around C–C bonds.
  • DFT Conformational Sampling : Compare computed energy minima with experimental data.
  • Twinned Crystallography : Use SHELXL's TWIN command to model disorder in asymmetric units .

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